(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine
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Overview
Description
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the fluoro group in the indole ring can significantly influence the compound’s biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 6-fluoroindole derivative.
Alkylation: The 6-fluoroindole is then subjected to alkylation with a suitable butan-2-amine derivative.
Chiral Resolution: The resulting product is resolved into its enantiomers to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group in the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets in the body. The fluoro group in the indole ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-(1H-indol-3-yl)butan-2-amine: Lacks the fluoro group, which can result in different biological activities.
(2S)-4-(5-Fluoro-1H-indol-3-yl)butan-2-amine: The position of the fluoro group is different, which can affect its chemical properties and biological activity.
(2S)-4-(6-Chloro-1H-indol-3-yl)butan-2-amine: The chloro group can have different electronic effects compared to the fluoro group.
Uniqueness
The presence of the fluoro group at the 6-position of the indole ring in (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine makes it unique compared to other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15FN2 |
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Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-6-10(13)4-5-11(9)12/h4-8,15H,2-3,14H2,1H3/t8-/m0/s1 |
InChI Key |
GVZVJUWYEXHMDA-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CNC2=C1C=CC(=C2)F)N |
Canonical SMILES |
CC(CCC1=CNC2=C1C=CC(=C2)F)N |
Origin of Product |
United States |
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